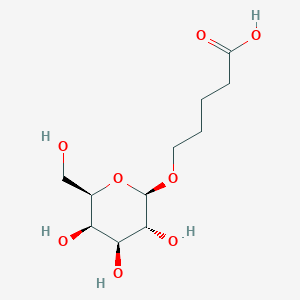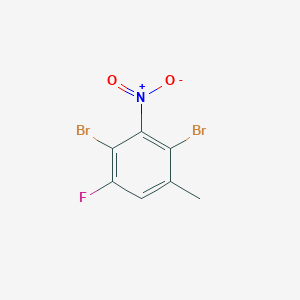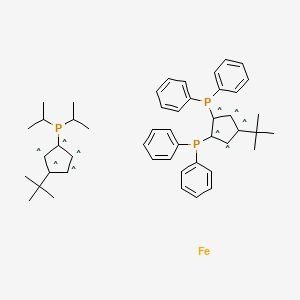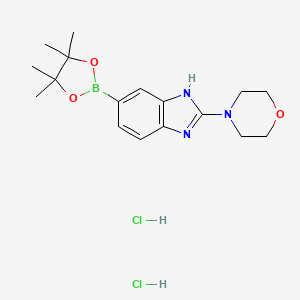
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. This compound plays a significant role in the field of biochemistry due to its involvement in various biochemical and physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid can be synthesized through several methods. One common approach involves the glycosylation of pentanoic acid derivatives with beta-D-galactopyranosyl donors under acidic or basic conditions. The reaction typically requires the use of protecting groups to ensure selective glycosylation and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the galactopyranosyl moiety to pentanoic acid derivatives, resulting in high yields and specificity. This method is preferred for large-scale production due to its efficiency and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The galactopyranosyl moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, reduced derivatives.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling pathways and interactions with proteins.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical products.
Mécanisme D'action
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid interacts with various proteins, enzymes, and other molecules in the body. It has been found to affect the expression of genes in cells and the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. The compound’s interaction with cell signaling pathways can influence cellular functions and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peracetylated GalNAc Pentenoic Acid: Similar in structure but contains acetylated amino groups.
beta-D-Galactopyranuronic acid: Shares the galactopyranosyl moiety but differs in the presence of a uronic acid group.
Uniqueness
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific role in the biosynthesis of galactolipids, galactosylceramides, and galactosylglycerols. Its ability to interact with various proteins and enzymes makes it a valuable compound for studying biochemical and physiological processes.
Propriétés
IUPAC Name |
5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-JZFGAJAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)












